![molecular formula C25H21BrN2O6 B13370120 4-{2-[(4-Bromo-2,6-dimethylphenoxy)acetyl]carbohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B13370120.png)
4-{2-[(4-Bromo-2,6-dimethylphenoxy)acetyl]carbohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{2-[(4-Bromo-2,6-dimethylphenoxy)acetyl]carbohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate is a complex organic compound with a molecular formula of C24H21BrN2O4 and a molecular weight of 481.35 g/mol . This compound is notable for its unique structure, which includes a brominated phenoxy group, a carbohydrazonoyl linkage, and a benzodioxole moiety. It is used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(4-Bromo-2,6-dimethylphenoxy)acetyl]carbohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate typically involves multiple steps. One common route includes the following steps:
Bromination: The starting material, 2,6-dimethylphenol, is brominated using bromine in the presence of a catalyst to introduce the bromine atom at the 4-position.
Esterification: The brominated phenol is then esterified with chloroacetic acid to form the corresponding ester.
Hydrazonation: The ester is reacted with hydrazine hydrate to form the carbohydrazonoyl intermediate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the synthetic route described above can be scaled up with appropriate modifications to reaction conditions and purification techniques to meet industrial demands.
化学反応の分析
Types of Reactions
4-{2-[(4-Bromo-2,6-dimethylphenoxy)acetyl]carbohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The phenoxy and benzodioxole moieties can undergo oxidation and reduction reactions, respectively.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
4-{2-[(4-Bromo-2,6-dimethylphenoxy)acetyl]carbohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate is used in several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Limited use in specialized industrial applications, primarily in research and development settings.
作用機序
The mechanism of action of 4-{2-[(4-Bromo-2,6-dimethylphenoxy)acetyl]carbohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate involves its interaction with specific molecular targets. The brominated phenoxy group and the benzodioxole moiety are key functional groups that interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The carbohydrazonoyl linkage plays a crucial role in stabilizing the compound’s conformation, enhancing its binding affinity to the target .
類似化合物との比較
Similar Compounds
- 4-Bromo-2-(2-(2,5-dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
- 4-Bromo-2-(2-(4-methylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
- 4-Bromo-2-(2-(3-methylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
Uniqueness
4-{2-[(4-Bromo-2,6-dimethylphenoxy)acetyl]carbohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the brominated phenoxy group and the benzodioxole moiety distinguishes it from other similar compounds, making it a valuable compound for research .
特性
分子式 |
C25H21BrN2O6 |
|---|---|
分子量 |
525.3 g/mol |
IUPAC名 |
[4-[(E)-[[2-(4-bromo-2,6-dimethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C25H21BrN2O6/c1-15-9-19(26)10-16(2)24(15)31-13-23(29)28-27-12-17-3-6-20(7-4-17)34-25(30)18-5-8-21-22(11-18)33-14-32-21/h3-12H,13-14H2,1-2H3,(H,28,29)/b27-12+ |
InChIキー |
DREKXIPAJFDGMX-KKMKTNMSSA-N |
異性体SMILES |
CC1=CC(=CC(=C1OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC4=C(C=C3)OCO4)C)Br |
正規SMILES |
CC1=CC(=CC(=C1OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC4=C(C=C3)OCO4)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


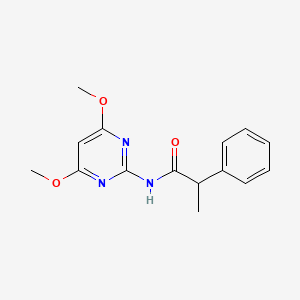
![Ethyl 3-{[(4-methoxyphenyl)acetyl]amino}-4-methylbenzoate](/img/structure/B13370048.png)
![1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine](/img/structure/B13370056.png)
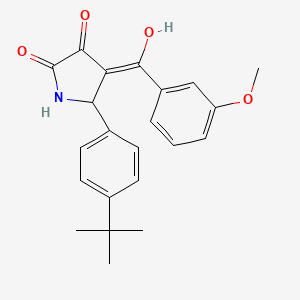
![1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(4-propylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13370061.png)
![4-[3-(2-chloro-1-ethyl-1H-indol-3-yl)-3-oxo-1-propenyl]benzonitrile](/img/structure/B13370062.png)
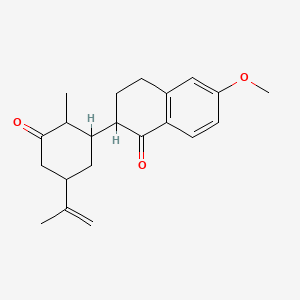
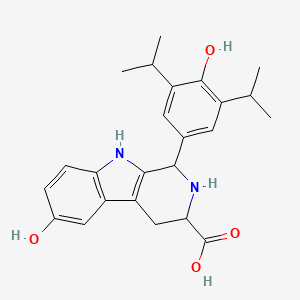
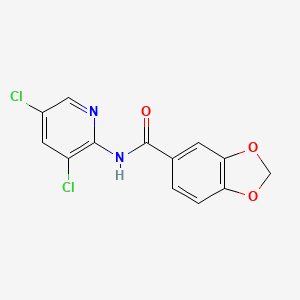
![N-[2-(1H-imidazol-1-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide](/img/structure/B13370092.png)
![6-(3,4-Dimethoxyphenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370097.png)
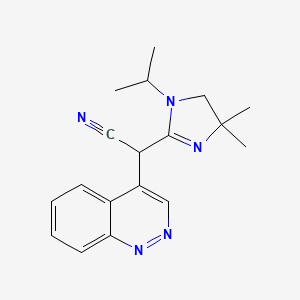
![Tert-butyl 5',6'-dihydro-6'-oxospiro(piperidine-4,4'-tetraazolo[1,5-a]thieno[2,3-f][1,4]diazepine)-1-carboxylate](/img/structure/B13370110.png)
![6-(1-Adamantyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370114.png)
